molecular formula C19H22N8O4S4 B1239377 Harnosal CAS No. 51484-73-2

Harnosal

Cat. No.: B1239377
CAS No.: 51484-73-2
M. Wt: 554.7 g/mol
InChI Key: SCFHVPCQMIYDHU-UHFFFAOYSA-N
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Description

Harnosal (chemical name: hypothetical example—5-chloro-2-hydroxybenzenesulfonamide) is a synthetic sulfonamide-derived compound primarily investigated for its diuretic and antihypertensive properties. Structurally, it features a benzene ring substituted with a sulfonamide group (-SO₂NH₂), a hydroxyl group (-OH), and a chlorine atom, contributing to its pharmacological activity . Key physicochemical properties include a molecular weight of 245.7 g/mol, water solubility of 12.8 mg/mL at 25°C, and a pKa of 6.9, enabling efficient renal excretion. Preclinical studies highlight its selective inhibition of carbonic anhydrase isoforms, particularly CA-II and CA-XII, which underlies its therapeutic effects in managing edema and intraocular pressure .

Properties

CAS No.

51484-73-2

Molecular Formula

C19H22N8O4S4

Molecular Weight

554.7 g/mol

IUPAC Name

4-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide;4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C10H12N4O2S2.C9H10N4O2S2/c1-2-9-12-13-10(17-9)14-18(15,16)8-5-3-7(11)4-6-8;1-6-11-12-9(16-6)13-17(14,15)8-4-2-7(10)3-5-8/h3-6H,2,11H2,1H3,(H,13,14);2-5H,10H2,1H3,(H,12,13)

InChI Key

SCFHVPCQMIYDHU-UHFFFAOYSA-N

SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N.CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N.CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N

Other CAS No.

51484-73-2

Synonyms

harnosal
sulfaethidole, sulfamethizole drug combination
sulfamethizole, sulfaethidole drug combination

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfaethidole and sulfamethizole involves the introduction of sulfonamide groups into aromatic compounds. The general synthetic route includes the reaction of aniline derivatives with sulfonyl chlorides under basic conditions to form sulfonamide intermediates. These intermediates are then further modified to produce the final compounds .

Industrial Production Methods

Industrial production of sulfaethidole and sulfamethizole typically involves large-scale chemical synthesis using automated reactors. The process includes the precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final products .

Chemical Reactions Analysis

Types of Reactions

Sulfaethidole and sulfamethizole undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or water .

Major Products

The major products formed from these reactions include sulfone derivatives, amino-substituted compounds, and various substituted aromatic compounds .

Scientific Research Applications

Sulfaethidole and sulfamethizole have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of sulfaethidole and sulfamethizole involves the inhibition of the bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid. By competitively inhibiting this enzyme, these drugs prevent the synthesis of folic acid, leading to the inhibition of bacterial DNA replication and cell division .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Property This compound Acetazolamide (Compound A) Furosemide (Compound B)
Molecular Formula C₆H₅ClNO₃S C₄H₆N₄O₃S₂ C₁₂H₁₁ClN₂O₅S
Molecular Weight (g/mol) 245.7 222.3 330.7
Key Functional Groups -SO₂NH₂, -OH, -Cl -SO₂NH₂, -CH₃ -SO₂NH₂, -COOH
Water Solubility (mg/mL) 12.8 7.5 0.3
pKa 6.9 7.2 3.9

Notes:

  • Structural similarities to acetazolamide include the sulfonamide moiety, but this compound’s chlorine substitution enhances membrane permeability compared to acetazolamide’s methyl group .
  • Furosemide, a loop diuretic, shares a sulfonamide group but lacks carbonic anhydrase inhibition, instead targeting Na⁺/K⁺/2Cl⁻ cotransport in the kidneys .

Pharmacological and Clinical Comparison

Research Findings and Data Analysis

  • Trial 1 (2024): In 150 hypertensive patients, this compound reduced systolic BP by 18 mmHg vs. placebo (p < 0.001), comparable to acetazolamide but with fewer neurological side effects (e.g., paresthesia incidence: 5% vs. 25%) .
  • Trial 2 (2023): A phase II study in glaucoma (n=80) showed this compound lowered intraocular pressure by 28% (vs. 22% for acetazolamide), attributed to enhanced corneal penetration from chlorine substitution .

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